molecular formula C27H52O2Si2 B090880 Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl- CAS No. 16134-56-8

Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-

Cat. No. B090880
CAS RN: 16134-56-8
M. Wt: 464.9 g/mol
InChI Key: PSZRAFDARWUCMW-SYIGOELASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-] is a chemical compound that is widely used in scientific research. It is a silane coupling agent that is used to bond organic and inorganic materials together. The compound has many unique properties that make it an ideal material for use in a variety of applications.

Mechanism Of Action

The mechanism of action of Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-] is not well understood. However, it is believed to work by forming covalent bonds between the organic and inorganic materials it is used to bond together. This results in a strong and durable bond between the materials.

Biochemical And Physiological Effects

Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-] does not have any known biochemical or physiological effects. However, it should be handled with care as it is a toxic compound.

Advantages And Limitations For Lab Experiments

One of the main advantages of Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-] is its ability to bond organic and inorganic materials together. This makes it an ideal material for use in a variety of lab experiments. Additionally, it is a relatively inexpensive material that is readily available.
One of the limitations of Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-] is its toxicity. It should be handled with care and proper safety precautions should be taken when using it.

Future Directions

There are many potential future directions for the use of Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-]. One area of research that is of particular interest is the development of new coupling agents that are more effective than Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-]. Additionally, there is potential for the use of Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-] in the development of new polymers and materials. Overall, Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-] has many potential applications in scientific research and is an important compound for the development of new materials and technologies.

Synthesis Methods

Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-] is synthesized using a number of different methods. One common method involves the reaction of trimethylchlorosilane with a steroid compound. The resulting compound is then treated with a base to form the final product.

Scientific Research Applications

Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-] is used in a variety of scientific research applications. It is commonly used as a coupling agent to bond organic and inorganic materials together. It is also used as a surface modifier to improve the adhesion between materials. Additionally, it is used as a crosslinking agent in the production of polymers.

properties

CAS RN

16134-56-8

Product Name

Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-

Molecular Formula

C27H52O2Si2

Molecular Weight

464.9 g/mol

IUPAC Name

[(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-[(1S)-1-trimethylsilyloxyethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane

InChI

InChI=1S/C27H52O2Si2/c1-19(28-30(4,5)6)23-12-13-24-22-11-10-20-18-21(29-31(7,8)9)14-16-26(20,2)25(22)15-17-27(23,24)3/h19-25H,10-18H2,1-9H3/t19-,20+,21+,22-,23+,24-,25-,26-,27+/m0/s1

InChI Key

PSZRAFDARWUCMW-SYIGOELASA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C

SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C

synonyms

(20S)-3α,20-Bis(trimethylsiloxy)-5β-pregnane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.